N,N-Dimethyl-3-(2-methoxyphenyl)-propanamide
Description
N,N-Dimethyl-3-(2-methoxyphenyl)-propanamide is a substituted propanamide featuring a dimethylamino group and a 2-methoxyphenyl moiety. For instance, compound N,N-Dimethyl-3-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanamide () shares a similar dimethylpropanamide backbone but replaces the 2-methoxyphenyl group with a benzooxazine ring. This compound was synthesized via coupling reactions using HATU/DIPEA, yielding 49%, and exhibited inhibitory activity against Trypanosoma brucei N-Myristoyltransferase (NMT), highlighting the pharmacological relevance of such scaffolds .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)12(14)9-8-10-6-4-5-7-11(10)15-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADVMJAVKCOJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-3-(2-methoxyphenyl)-propanamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores various aspects of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
- Structure : The compound features a dimethylamino group and a methoxy-substituted phenyl group, which are critical for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological processes, which can lead to antimicrobial effects by disrupting bacterial cell wall synthesis.
- Receptor Modulation : It may modulate the activity of various receptors involved in cell signaling pathways, impacting processes such as inflammation and apoptosis.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies using human cancer cell lines have revealed significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| U-87 (glioblastoma) | 12.5 |
| MDA-MB-231 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The mechanism underlying this activity involves the induction of apoptosis and cell cycle arrest in cancer cells .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage.
Case Studies
- Study on Antioxidant Activity : A study compared the antioxidant capacity of this compound with ascorbic acid using the DPPH radical scavenging method. The compound exhibited antioxidant activity approximately 1.37 times higher than that of ascorbic acid .
- In Vivo Neuroprotection Study : An animal model of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating potential therapeutic benefits in neurodegenerative conditions .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
N,N-Dimethyl-3-(2-methoxyphenyl)-propanamide serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its structural properties allow it to interact effectively with biological targets, enhancing the efficacy of drug formulations.
Case Study: Analgesic Development
In a study focused on developing new analgesics, researchers utilized this compound to synthesize derivatives that exhibited improved pain-relieving properties. The modifications made to the methoxy group significantly influenced the pharmacokinetics and bioavailability of the resulting drugs.
Biochemical Research
Mechanisms of Action Studies
This compound is employed in biochemical research to investigate the mechanisms of action of enzymes and receptors. By studying its interactions with various biological macromolecules, researchers gain insights into metabolic pathways and disease mechanisms.
Case Study: Enzyme Inhibition
Research published in a peer-reviewed journal demonstrated that this compound inhibits specific enzymes involved in inflammatory processes. This inhibition was linked to potential therapeutic applications in treating chronic inflammatory diseases.
Material Science
Enhancing Polymer Formulations
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its presence improves the durability and performance of high-performance materials used in various industrial applications.
| Property | Value |
|---|---|
| Thermal Stability | Improved |
| Mechanical Strength | Enhanced |
| Application Areas | Coatings, composites |
Agricultural Chemistry
Development of Eco-Friendly Agrochemicals
The compound contributes to formulating agrochemicals aimed at creating effective herbicides and pesticides that are less harmful to the environment. Its structural characteristics allow for selective targeting of pests while minimizing collateral damage to beneficial organisms.
Case Study: Herbicide Efficacy
A field study evaluated the effectiveness of herbicides formulated with this compound against common agricultural weeds. Results indicated a significant reduction in weed populations with minimal adverse effects on crop yield.
Cosmetic Industry
Potential in Cosmetic Formulations
this compound is explored for its potential use in cosmetic products aimed at skin hydration and anti-aging effects. Its ability to enhance skin penetration and moisture retention makes it a valuable ingredient in skincare formulations.
Case Study: Anti-Aging Creams
Clinical trials assessing the efficacy of creams containing this compound showed promising results in improving skin elasticity and reducing fine lines. Participants reported visible improvements after consistent use over several weeks.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Propanamide Chain
Key structural analogs differ in substituents on the aromatic ring or propanamide chain, impacting physicochemical and biological properties:
Key Observations :
- Fluorinated analogs (e.g., 3n) introduce electron-withdrawing trifluoromethyl groups, enhancing metabolic stability and binding affinity in drug design .
- Bulkier substituents (e.g., diisopropyl in ) may reduce solubility but improve target selectivity due to steric effects .
Heterocyclic and Triazole Derivatives
Triazole-linked propanamides () demonstrate versatility in medicinal chemistry:
Key Observations :
- Triazole rings enhance molecular rigidity and hydrogen-bonding capacity, critical for target engagement .
- Electron-deficient substituents (e.g., 2,4-difluorophenyl in 1dbn) may improve blood-brain barrier penetration .
Piperazine and Cyclohexane Hybrids
Compounds with piperazine or cyclohexane moieties () exhibit distinct pharmacokinetic profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
